Bienvenue dans la boutique en ligne BenchChem!

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide

MDM2 inhibitor apoptosis kinetics lymphoma

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide (CAS 921838-20-2), also known as MI-219, is a synthetic small molecule belonging to the spiro-oxindole class of MDM2-p53 protein–protein interaction inhibitors. It was designed to bind with high affinity to the MDM2 protein, disrupting its interaction with the tumor suppressor p53 and thereby reactivating p53-mediated transcription, cell-cycle arrest, and apoptosis in cancer cells retaining wild-type p53.

Molecular Formula C21H18N2O2
Molecular Weight 330.387
CAS No. 921838-20-2
Cat. No. B2493695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide
CAS921838-20-2
Molecular FormulaC21H18N2O2
Molecular Weight330.387
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H18N2O2/c1-23-19-10-9-17(11-16(19)13-21(23)25)22-20(24)12-15-7-4-6-14-5-2-3-8-18(14)15/h2-11H,12-13H2,1H3,(H,22,24)
InChIKeyFHLSTDRRJKAZBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide (MI-219) – Chemical Identity and MDM2-p53 Inhibitor Class


N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide (CAS 921838-20-2), also known as MI-219, is a synthetic small molecule belonging to the spiro-oxindole class of MDM2-p53 protein–protein interaction inhibitors [1]. It was designed to bind with high affinity to the MDM2 protein, disrupting its interaction with the tumor suppressor p53 and thereby reactivating p53-mediated transcription, cell-cycle arrest, and apoptosis in cancer cells retaining wild-type p53 [2]. The compound features an oral bioavailability of 65% in rats, enabling both in vitro and in vivo preclinical investigation [3].

Why Interchanging MI-219 (CAS 921838-20-2) with Other MDM2 Inhibitors Can Lead to Failed Assays


Although multiple chemotypes (imidazolines, piperidinones, spiro-oxindoles) target the MDM2-p53 interaction, MI-219 possesses a distinct mechanism of action that extends beyond simple competitive displacement. Unlike the prototypical imidazoline MDM2 inhibitor Nutlin-3, MI-219 enhances HDM2 autoubiquitination and proteasomal degradation while upregulating p53, resulting in a more rapid apoptotic response (12–24 h vs. 48 h) and greater potency in wild-type p53 lymphoma cells [1]. Furthermore, MI-219’s 10,000-fold selectivity for MDM2 over the homolog MDMX is an order of magnitude higher than that reported for many early-generation MDM2 ligands, meaning that substitution with a less selective analog may confound experiments where MDMX compensation is possible [2]. These mechanistic and selectivity differences make MI-219 non-interchangeable with other MDM2 inhibitors in head-to-head biological studies.

Quantitative Evidence Guide for MI-219: Head-to-Head Potency, Selectivity, and p53-Dependent Activity


MI-219 vs. Nutlin-3: Faster Apoptosis Onset and Unique HDM2 Degradation in Lymphoma

In a direct head-to-head comparison in human B-cell lymphoma lines, MI-219 triggered apoptotic cell death at 12–24 hours post-treatment, whereas Nutlin-3 required approximately 48 hours to achieve comparable biological effects. Moreover, MI-219 uniquely enhanced the autoubiquitination and subsequent proteasomal degradation of HDM2; this effect was not observed with Nutlin-3 [1].

MDM2 inhibitor apoptosis kinetics lymphoma

MI-219 MDM2 Binding Affinity and Selectivity Over MDMX

MI-219 binds to human MDM2 with a Ki of 5 nM and exhibits 10,000-fold selectivity for MDM2 over the homologous protein MDMX, as determined by fluorescence polarization-based binding assay [1]. This selectivity is a defining feature of its design, as MDMX can compensate for MDM2 inhibition in certain tumor types, and many early-generation MDM2 ligands show significantly lower MDM2/MDMX selectivity [2].

MDM2-p53 inhibitor binding affinity selectivity

MI-219 p53-Dependent Growth Inhibition in HCT-116 Colon Carcinoma Cells

In an isogenic HCT-116 colon carcinoma cell line pair, MI-219 inhibited the growth of wild-type p53-expressing cells with an IC50 of 1.1 μM, whereas p53-deficient HCT-116 cells required a 22.5-fold higher concentration (IC50 = 24.8 μM). This differential was measured after 4 days of treatment using the WST-8 dye reduction assay .

p53-dependent cytotoxicity colon cancer isogenic cell line

MI-219 Sensitivity Stratification in Primary AML Patient Blasts Ex Vivo

Ex vivo treatment of primary AML blasts from 80 patients with MI-219 revealed three sensitivity classes: sensitive (IC50 < 2 μM; 28% of cases), partially resistant (IC50 2–10 μM; 40%), and resistant (IC50 > 10 μM; 32%). All eight cases harboring p53 exon 5–9 mutations fell into the resistant category, while the majority of resistant cases with wild-type p53 still displayed p53 protein induction, implicating post-p53 network defects [1].

acute myeloid leukemia ex vivo sensitivity patient stratification

MI-219 vs. Nutlin-3: Improved Pharmacokinetics and In Vivo Applicability

MI-219 was designed with improved pharmacokinetic properties relative to the first-generation MDM2 inhibitor Nutlin-3. In rats, MI-219 achieved 65% oral bioavailability and demonstrated substantially enhanced systemic exposure in pharmacokinetic studies, whereas Nutlin-3 is limited by poor oral bioavailability and rapid clearance, restricting its use primarily to intraperitoneal administration in preclinical models [1][2].

pharmacokinetics oral bioavailability in vivo model

MI-219 vs. Nutlin-3: Superior p53 Stabilization in Lymphoma Cells

In a direct comparison using human B-cell lymphoma lines, MI-219 was more effective than Nutlin-3 at upregulating and stabilizing wild-type p53 protein levels. Quantitative Western blot analysis demonstrated that MI-219 treatment resulted in higher p53 accumulation relative to Nutlin-3 at comparable concentrations and time points [1].

p53 stabilization lymphoma HDM2 inhibitor comparison

Prioritized Research and Procurement Scenarios for MI-219 (CAS 921838-20-2)


p53 Pathway Mechanistic Studies Requiring Clean, p53-Dependent Cytotoxicity

Investigators studying p53-mediated apoptosis, cell-cycle arrest, or transcriptional activation should select MI-219 for its well-characterized p53-dependent activity window. The 22.5-fold difference in IC50 between p53 wild-type and p53-null HCT-116 cells provides a validated on-target control profile, enabling clean interpretation of p53-dependent vs. p53-independent effects .

Lymphoma and Hematologic Malignancy Research Demanding Rapid Apoptosis and HDM2 Degradation

For lymphoma models where HDM2 overexpression is the primary mechanism of p53 suppression, MI-219’s unique ability to promote HDM2 autoubiquitination and degradation—combined with an accelerated apoptotic onset (12–24 h)—makes it the inhibitor of choice over Nutlin-3, which lacks this mechanism and requires 48 h for comparable effects [1]. This is particularly relevant for B-cell lymphoma, follicular lymphoma, and mantle cell lymphoma studies.

In Vivo Tumor Xenograft and Combination Therapy Studies Requiring Oral Dosing

MI-219’s 65% oral bioavailability in rats enables convenient oral gavage dosing for chronic in vivo efficacy studies, including tumor xenograft models (e.g., SJSA-1 osteosarcoma) and combination regimens with chemotherapy or radiotherapy [2][3]. Researchers procuring MDM2 inhibitors for animal studies should prioritize MI-219 over Nutlin-3 to avoid the logistical and physiological confounds of daily intraperitoneal injections.

Ex Vivo Patient-Derived Tumor Sensitivity Profiling and Biomarker Discovery

The established ex vivo sensitivity profile of MI-219 in primary AML blasts (IC50 < 2 μM in 28% of cases) provides a benchmark for translational researchers conducting patient-derived ex vivo drug sensitivity assays [4]. Cross-referencing MI-219 sensitivity with p53 mutational status and post-p53 network biomarkers can identify patient subpopulations most likely to benefit from MDM2-targeted therapy.

Quote Request

Request a Quote for N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.